molecular formula C11H10 B1449183 1-ethynyl-2,3-dihydro-1H-indene CAS No. 1415560-25-6

1-ethynyl-2,3-dihydro-1H-indene

Cat. No. B1449183
CAS RN: 1415560-25-6
M. Wt: 142.2 g/mol
InChI Key: DMCAWSIZRCCGGK-UHFFFAOYSA-N
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Description

“1-ethynyl-2,3-dihydro-1H-indene” is an organic compound with the molecular formula C11H14 . It is a derivative of indene, which is a colorless liquid hydrocarbon .


Synthesis Analysis

The synthesis of 2,3-Dihydro-1H-inden-1-one derivatives, which are similar to 1-ethynyl-2,3-dihydro-1H-indene, has been achieved by a [5+2−2] decarbonylative cycloaddition of 1H-indene-1,2,3-trione and norbornene via rhodium (I) catalyzed direct carbon–carbon bond cleavage . A catalytic system combining [Rh (COD)Cl]2 (5.0 mol%) and rac-BINAP (10 mol%) ligand was optimal for these transformations .


Molecular Structure Analysis

The molecular structure of “1-ethynyl-2,3-dihydro-1H-indene” can be viewed using Java or Javascript . The IUPAC Standard InChI is InChI=1S/C11H14/c1-2-9-7-8-10-5-3-4-6-11(9)10/h3-6,9H,2,7-8H2,1H3 .

Scientific Research Applications

Molecular Structure and Vibrational Study

1-ethynyl-2,3-dihydro-1H-indene, also known as indan, has been studied for its molecular structure and vibrational properties. Research by Prasad et al. (2010) employed density functional theory (DFT) calculations to determine the equilibrium geometries and harmonic frequencies of indan and its derivatives. Their study suggests that indan and its derivatives have non-planar structures and exhibit different reactivities and polarities (Prasad et al., 2010).

Synthesis Methods

The synthesis of indene derivatives, including those related to 1-ethynyl-2,3-dihydro-1H-indene, has been a focus of several studies. Tsukamoto et al. (2007) described a palladium(0)-catalyzed multicomponent synthesis process for biologically important indenes (Tsukamoto et al., 2007). Similarly, Khan and Wirth (2009) investigated the synthesis of indene derivatives via electrophilic cyclization, exploring the potential of these compounds in subsequent reactions (Khan & Wirth, 2009).

Catalysis and Chemical Transformations

The role of 1-ethynyl-2,3-dihydro-1H-indene in catalysis and chemical transformations has been studied extensively. Madhushaw et al. (2004) explored ruthenium-catalyzed cycloisomerization of o-(ethynyl)phenylalkenes to diene derivatives, demonstrating the potential of these compounds in complex chemical processes (Madhushaw et al., 2004). Furthermore, Roy et al. (2021) conducted a theoretical study on the isomers of C11H8, including 1-ethynyl-1H-indene, highlighting their significance in the field of chemistry, particularly in the synthesis of polycyclic aromatic hydrocarbons (Roy et al., 2021).

Applications in Organic Electronics

Recent studies have also indicated the potential application of indene derivatives in organic electronics. Zhu et al. (2009) described the synthesis of 1H-indenes and related compounds, noting their beneficial physical properties for use as ambipolar organic semiconductor materials (Zhu et al., 2009). Similarly, Xu et al. (2017) developed a thieno[3,4‐b]thiophene‐based electron acceptor featuring an indenoindene core, demonstrating its high performance in organic photovoltaics (Xu et al., 2017).

Mechanism of Action

properties

IUPAC Name

1-ethynyl-2,3-dihydro-1H-indene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10/c1-2-9-7-8-10-5-3-4-6-11(9)10/h1,3-6,9H,7-8H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DMCAWSIZRCCGGK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C#CC1CCC2=CC=CC=C12
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

142.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Reactant of Route 6
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